2-[(4-Chlorobenzyl)sulfanyl]-4-(4-chlorophenyl)-4-oxobutanoic acid
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Overview
Description
2-[(4-Chlorobenzyl)sulfanyl]-4-(4-chlorophenyl)-4-oxobutanoic acid is an organic compound with the molecular formula C16H12Cl2O3S It is characterized by the presence of two chlorophenyl groups and a sulfanyl group attached to a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chlorobenzyl)sulfanyl]-4-(4-chlorophenyl)-4-oxobutanoic acid typically involves the reaction of 4-chlorobenzyl chloride with thiourea to form 4-chlorobenzylthiourea. This intermediate is then reacted with 4-chlorophenylacetic acid under acidic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Chlorobenzyl)sulfanyl]-4-(4-chlorophenyl)-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(4-Chlorobenzyl)sulfanyl]-4-(4-chlorophenyl)-4-oxobutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4-Chlorobenzyl)sulfanyl]-4-(4-chlorophenyl)-4-oxobutanoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Chlorobenzyl)sulfanyl]-4-(4-methylphenyl)-4-oxobutanoic acid
- 2-[(4-Chlorobenzyl)sulfanyl]-4-(4-fluorophenyl)-4-oxobutanoic acid
- 2-[(4-Chlorobenzyl)sulfanyl]-4-(4-bromophenyl)-4-oxobutanoic acid
Uniqueness
2-[(4-Chlorobenzyl)sulfanyl]-4-(4-chlorophenyl)-4-oxobutanoic acid is unique due to the presence of two chlorophenyl groups, which can enhance its binding affinity to certain molecular targets. This structural feature may contribute to its distinct biological activities compared to similar compounds.
Properties
IUPAC Name |
4-(4-chlorophenyl)-2-[(4-chlorophenyl)methylsulfanyl]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2O3S/c18-13-5-1-11(2-6-13)10-23-16(17(21)22)9-15(20)12-3-7-14(19)8-4-12/h1-8,16H,9-10H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGWIGYLPUIXBGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC(CC(=O)C2=CC=C(C=C2)Cl)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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